molecular formula C15H11N3O4S B2984456 2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide CAS No. 332412-62-1

2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide

Cat. No. B2984456
CAS RN: 332412-62-1
M. Wt: 329.33
InChI Key: QDDILBPXSUGCCA-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide, commonly referred to as 2-BNOA, is an organic compound with a wide range of applications in scientific research. It is a member of the benzoxazole family and has an aromatic ring structure. 2-BNOA is a versatile compound that can be used in a variety of chemical reactions and processes. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the study of enzyme kinetics and in the development of new therapeutic agents.

Scientific Research Applications

Cancer Research

Benzoxazole derivatives have been found to target various enzymes or proteins involved in cancer pathways, such as DNA topoisomerases, protein kinases, and histone deacetylases . They may function in cancer treatment modalities like gene therapy, targeted therapy, and immunotherapy.

Antibacterial Agents

Some benzoxazole derivatives exhibit potent antibacterial activity against pathogens like Escherichia coli and Bacillus cereus . The compound could potentially be evaluated for similar antibacterial properties.

Agrochemical Research

Benzoxazole compounds have been used in the discovery of new agrochemicals, showing activities such as antibacterial, fungicidal, antiviral, herbicidal, and insecticidal properties . The compound could be explored for its efficacy in these areas.

Neurodegenerative Diseases

Some benzoxazole derivatives are investigated for their role in neurodegenerative diseases due to their interaction with cholinesterases . The compound might be studied for its effects on neurodegenerative conditions.

Synthetic Methodologies

Advances in synthetic strategies of benzoxazoles using various substrates and catalysts have been documented . The compound could be used to develop new synthetic methodologies or improve existing ones.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c19-14(16-10-4-3-5-11(8-10)18(20)21)9-23-15-17-12-6-1-2-7-13(12)22-15/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDILBPXSUGCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylthio)-N-(3-nitrophenyl)acetamide

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